molecular formula C6H3BrFIO B14780739 2-Bromo-4-fluoro-3-iodophenol

2-Bromo-4-fluoro-3-iodophenol

Cat. No.: B14780739
M. Wt: 316.89 g/mol
InChI Key: KNORVNIAUSAEAM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-iodophenol is a halogenated phenolic compound characterized by bromine (Br), fluorine (F), and iodine (I) substituents at the 2-, 4-, and 3-positions of the aromatic ring, respectively. The presence of halogens at these positions confers unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. The electronegativity of fluorine (4.0) and the polarizability of iodine (2.66) create a complex interplay of electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity in substitution reactions. Its structural complexity and multi-halogenated nature also raise challenges in synthesis, purification, and stability analysis, necessitating rigorous characterization methods.

Properties

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

IUPAC Name

2-bromo-4-fluoro-3-iodophenol

InChI

InChI=1S/C6H3BrFIO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H

InChI Key

KNORVNIAUSAEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of phenol derivatives. For instance, a phenol derivative can undergo bromination, followed by fluorination and iodination under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 2-Bromo-4-fluoro-3-iodophenol may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-3-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-iodophenol depends on its application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenolic Compounds

Structural and Electronic Properties

The compound’s reactivity and physicochemical behavior can be contextualized by comparing it to other trihalogenated phenols:

Compound Substituents (Positions) pKa* Solubility (Water, g/100 mL)* Key Reactivity Features
2-Bromo-4-fluoro-3-iodophenol Br (2), F (4), I (3) ~7.2 0.15 High leaving-group potential (I), strong ortho/para-directing effects (F, Br)
2,4,6-Trichlorophenol Cl (2,4,6) 6.0 0.8 Symmetric substitution enhances acidity; used as a preservative
4-Fluoro-3-iodophenol F (4), I (3) ~7.8 0.10 Reduced steric hindrance vs. bromine analogs
3-Bromo-5-fluoro-2-iodophenol Br (3), F (5), I (2) ~6.9 0.12 Altered regioselectivity in electrophilic substitution

*Values are illustrative, based on analogous halogenated phenols.

  • Acidity: Fluorine’s strong electron-withdrawing effect increases acidity compared to non-fluorinated analogs. However, iodine’s larger size reduces solvation, slightly raising pKa relative to 2,4,6-trichlorophenol .
  • Reactivity : Iodine at position 3 enhances susceptibility to nucleophilic aromatic substitution (e.g., in Suzuki couplings), while bromine and fluorine stabilize intermediates via resonance and inductive effects.

Research Implications and Gaps

While direct carcinogenicity data for 2-Bromo-4-fluoro-3-iodophenol are lacking, studies on methylated azo dyes () suggest that substituent position and halogen type critically influence biological activity. For instance, 3′-methyl-4-dimethylaminoazobenzene’s higher carcinogenicity correlates with faster binding kinetics to liver proteins . By analogy, the 3-iodo group in 2-Bromo-4-fluoro-3-iodophenol may enhance metabolic activation, warranting further toxicological profiling.

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